Diethylthiocarbamoyl chloride
Overview
Description
Diethylthiocarbamoyl chloride is an organosulfur compound with the molecular formula (C₂H₅)₂NCSCl. It is a thiocarbamoyl derivative known for its role in various chemical syntheses. This compound is typically encountered as a solid with a melting point of 45-50°C and a boiling point of 113°C at 10 mmHg .
Mechanism of Action
Target of Action
Diethylthiocarbamoyl chloride is a thiocarbamoyl derivative It is known to participate in the thionation of amides as a thionating reagent .
Mode of Action
It is known to interact with amides during thionation . This suggests that it may bind to or modify these molecules, leading to changes in their structure or function.
Biochemical Pathways
Given its role in the thionation of amides , it may influence pathways involving these compounds.
Result of Action
It is used in the synthesis of various compounds, including aryl isothiocyanates, 5-substituted 4-methyl-2-thiazolyl diethyldithiocarbamates, and a novel type of vasorelaxant hybrid compounds .
Action Environment
It is known to be sensitive to moisture , suggesting that its activity may be affected by humidity and other environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylthiocarbamoyl chloride can be synthesized through the chlorination of diethylthiocarbamate. The reaction involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. The general reaction is as follows:
(C2H5)2NC(S)S2+SOCl2→(C2H5)2NCSCl+SO2+SCl2
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the reaction and product isolation.
Chemical Reactions Analysis
Types of Reactions: Diethylthiocarbamoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form thioureas.
Thionation Reactions: It participates in the thionation of amides, converting them into thioamides.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form thioureas.
Amides: Thionation of amides typically requires the presence of a base such as triethylamine.
Major Products:
Thioureas: Formed from the reaction with amines.
Thioamides: Result from the thionation of amides.
Scientific Research Applications
Diethylthiocarbamoyl chloride has a wide range of applications in scientific research:
Medicine: Utilized in the development of compounds with potential pharmacological activities.
Industry: Serves as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
Dimethylthiocarbamoyl chloride: Similar in structure but with methyl groups instead of ethyl groups.
Diisopropylcarbamoyl chloride: Another related compound with isopropyl groups, used in various organic syntheses.
Uniqueness: Diethylthiocarbamoyl chloride is unique due to its specific reactivity and applications in thionation reactions and the synthesis of vasorelaxant compounds. Its ethyl groups provide different steric and electronic properties compared to its methyl and isopropyl counterparts, influencing its reactivity and the types of products formed.
Properties
IUPAC Name |
N,N-diethylcarbamothioyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNS/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSTUALCPTCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075364 | |
Record name | Carbamothioic chloride, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-11-9 | |
Record name | Diethylthiocarbamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylthiocarbamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 88-11-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamothioic chloride, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylthiocarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of Diethylthiocarbamoyl chloride with amides and amines?
A1: this compound exhibits versatile reactivity with both amides and amines. [, ]
- Reaction with Amides: this compound reacts with amides to yield nitriles and thioamides. This reaction offers a novel pathway for the preparation of these important functional groups. []
- Reaction with Arylamines: this compound reacts with arylamines to produce aryl isothiocyanates. This method presents a new synthetic route for obtaining aryl isothiocyanates, valuable building blocks in organic synthesis. []
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